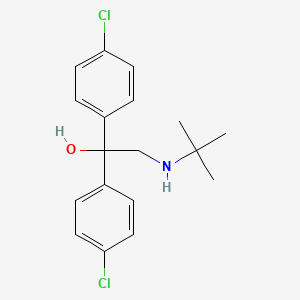
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol, also known as ABD compound, is a potent and selective antagonist of the human histamine H1 receptor. It has been extensively studied for its potential use in treating various allergic conditions, including allergic rhinitis and urticaria.
Mécanisme D'action
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound acts as a selective antagonist of the human histamine H1 receptor. It competes with histamine for binding to the receptor, thereby blocking the effects of histamine. This results in a reduction in the symptoms of allergic conditions, such as itching, sneezing, and nasal congestion.
Biochemical and Physiological Effects:
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has been shown to be safe and well-tolerated in clinical trials. It has a rapid onset of action and a long duration of action, making it an attractive option for the treatment of allergic conditions. 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound does not cross the blood-brain barrier, which reduces the risk of central nervous system side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has several advantages for lab experiments. It is readily available and easy to synthesize. It has a well-defined mechanism of action, which makes it a useful tool for studying the histamine H1 receptor. However, 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has some limitations for lab experiments. It is not selective for the human histamine H1 receptor and may interact with other receptors. It also has a relatively low affinity for the histamine H1 receptor, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for the study of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound. One area of research is the development of more selective and potent histamine H1 receptor antagonists. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound. This will help to optimize the dosing regimen and improve the effectiveness of the compound. Additionally, there is a need for further studies to determine the safety and efficacy of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound in treating other allergic conditions, such as asthma and atopic dermatitis.
Méthodes De Synthèse
The synthesis of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound involves the reaction of 4-chlorobenzhydrol with tert-butylamine in the presence of a catalytic amount of trifluoroacetic acid. The reaction proceeds smoothly to give the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has been extensively studied for its potential use in treating various allergic conditions. It has been shown to be effective in reducing the symptoms of allergic rhinitis and urticaria in clinical trials. 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has also been studied for its potential use in treating other allergic conditions, such as asthma and atopic dermatitis.
Propriétés
IUPAC Name |
2-(tert-butylamino)-1,1-bis(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-17(2,3)21-12-18(22,13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,21-22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGRPXIQXRPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid](/img/structure/B2457449.png)

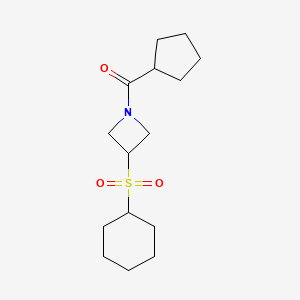
![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)
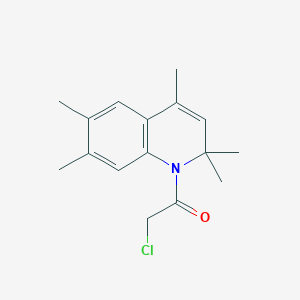

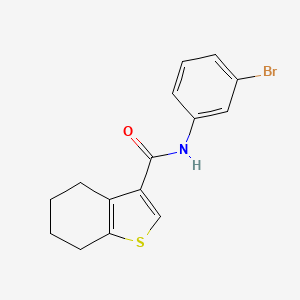
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
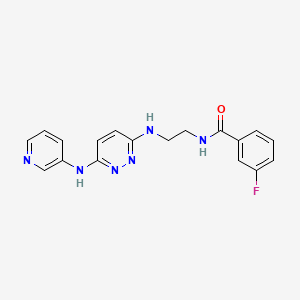
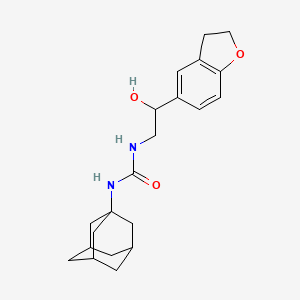
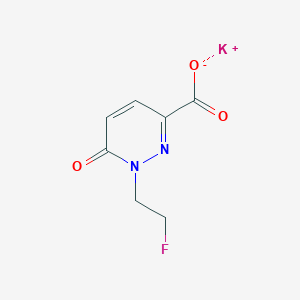
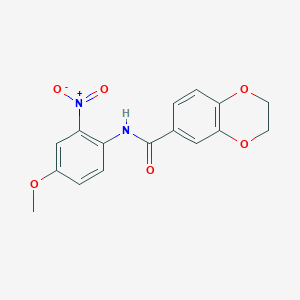

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)